![molecular formula C18H26O5 B1669699 Cytosporone B CAS No. 321661-62-5](/img/structure/B1669699.png)
Cytosporone B
Overview
Description
Cytosporone B is a fungal metabolite closely related to phomposin C . It is the first known agonist for the nuclear orphan receptor Nur77 . It has a strong affinity for Nur77 and stimulates the transactivational activity of Nur77 .
Synthesis Analysis
The key to the synthesis of Cytosporone B is the construction of the 2-phenylacetic acid skeleton . Many methods have been reported, such as the self-condensation of dimethyl 1,3-acetonedicarboxylate, decarboxylation of 2-phenylmalonic acids, and oxidation of allylbenzene .Molecular Structure Analysis
Cytosporone B has a molecular formula of C18H26O5 and a molecular weight of 322.40 . It is also known as 3,5-Dihydroxy-2-(1-oxooctyl)-benzeneacetic acid, ethyl ester .Chemical Reactions Analysis
Cytosporone B has shown excellent bioactivity for control of Geotrichum citri-aurantii with a median effect concentration (EC 50) of 26.11 μg/mL and a minimum inhibitory concentration (MIC) of 105 μg/mL .Physical And Chemical Properties Analysis
Cytosporone B is a white to off-white powder . It is soluble in DMSO at concentrations greater than 20 mg/mL .Scientific Research Applications
Biological Preservative
Cytosporone B has been found to have excellent bioactivity for controlling citrus decay caused by Geotrichum citri-aurantii . It has been shown to alter the morphology of G. citri-aurantii by causing distortion of the mycelia and loss of membrane integrity . This suggests that Cytosporone B could be a promising biological preservative .
Fungicidal Activity
Cytosporone B has been shown to have fungicidal activity. It can significantly reduce the decay of sugar orange during in vivo trials . This suggests that it could be used as a fungicide in agricultural applications .
Agonist for Nuclear Orphan Receptor Nur77
Cytosporone B has been identified as the first agonist that directly binds to the nuclear orphan receptor Nur77 . This receptor was previously considered an orphan receptor, with no known endogenous ligand or exogenous compound that could bind and activate it .
Regulation of Blood Sugar
Cytosporone B, as an agonist of Nur77, has been shown to regulate blood sugar in mice . This suggests potential applications in the treatment of diabetes .
Anti-tumor Activity
Cytosporone B has been shown to inhibit tumor growth in mice . This suggests potential applications in cancer treatment .
Regulation of Inflammatory and Immune Response
Cytosporone B has been used to successfully treat mice infected with the influenza virus . This suggests that it has the capacity to regulate inflammatory and immune responses .
Mechanism of Action
Target of Action
Cytosporone B (Csn-B) is a specific agonist for the nuclear orphan receptor Nur77 . Nur77, also known as NR4A1, is a transcription factor that plays diverse roles in many tumors, including melanoma, colorectal cancer, breast cancer, and hepatocellular cancer, to regulate cell growth and apoptosis .
Mode of Action
Csn-B physically binds to Nur77 and activates its transactivational activity . This interaction stimulates the translocation of Nur77 to mitochondria, which induces apoptosis . In addition, Csn-B can block the interaction between Nur77 and another nuclear receptor, PPARγ, thereby enhancing the inhibitory effect of Nur77 on cancer progression .
Biochemical Pathways
Csn-B affects several biochemical pathways through its interaction with Nur77. For instance, it has been shown to alter the morphology of Geotrichum citri-aurantii, a fungus, by causing distortion of the mycelia and loss of membrane integrity . This leads to changes in the expression of genes related to metabolic production and cell membrane . In the context of cancer, Csn-B can inhibit the absorption of exogenous fatty acids by cancer cells, thereby suppressing their proliferation .
Pharmacokinetics
It has been shown that administration of csn-b to mice infected with influenza virus reduces lung viral loads and improves pulmonary function . This suggests that Csn-B can be effectively delivered to target tissues in vivo.
Result of Action
The action of Csn-B results in a variety of molecular and cellular effects. In the context of fungal infection, Csn-B can alter the morphology of the fungus and cause loss of membrane integrity . In cancer, Csn-B can inhibit cell proliferation and induce apoptosis . It can also enhance the immune response against cancer by increasing CD8+ T-cell infiltration and cytotoxicity .
Action Environment
The efficacy and stability of Csn-B can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the binding of Csn-B to Nur77 . Additionally, the physiological state of the target cells, such as their metabolic status, can also influence the action of Csn-B .
Safety and Hazards
Future Directions
Cytosporone B has been shown to reduce lung viral loads and improve pulmonary function in mice infected with influenza virus . It has also been suggested as a promising biological preservative to control citrus decay . Furthermore, it has been found to have potential therapeutic applications in the treatment of cancer and hypoglycemia .
properties
IUPAC Name |
ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVWQQKSNZLUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443557 | |
Record name | CYTOSPORONE B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytosporone B | |
CAS RN |
321661-62-5 | |
Record name | CYTOSPORONE B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytosporone B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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